2-Chlorophenylzinc iodide

Catalog No.
S1523297
CAS No.
148651-35-8
M.F
C6H4ClIZn
M. Wt
303.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorophenylzinc iodide

CAS Number

148651-35-8

Product Name

2-Chlorophenylzinc iodide

IUPAC Name

chlorobenzene;iodozinc(1+)

Molecular Formula

C6H4ClIZn

Molecular Weight

303.8 g/mol

InChI

InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1

InChI Key

NNTCIUUTIPRDJR-UHFFFAOYSA-M

SMILES

C1=CC=C([C-]=C1)Cl.[Zn+]I

Canonical SMILES

C1=CC=C([C-]=C1)Cl.[Zn+2].[I-]

Negishi Cross-Coupling Reaction:

2-Chlorophenylzinc iodide is primarily utilized in Negishi cross-coupling reactions. These reactions are powerful tools in organic synthesis for constructing carbon-carbon bonds. The reaction involves coupling an organic halide (RX) with an organozinc compound (RZnX) using a transition metal catalyst, typically nickel or palladium [, ].

In the case of 2-chlorophenylzinc iodide, the "R" group is a chlorophenyl group (C6H4Cl), and "X" is iodine (I). During the reaction, the carbon-chlorine bond in the organozinc compound breaks, and a new carbon-carbon bond forms between the two organic fragments. This allows researchers to efficiently introduce a chlorophenyl group into various organic molecules [, ].

Advantages of 2-Chlorophenylzinc Iodide:

-Chlorophenylzinc iodide offers several advantages compared to other organozinc reagents:

  • Stability: It exhibits good stability under ambient conditions, making it easier to handle and store compared to some other organozinc compounds [].
  • Reactivity: It possesses good reactivity in Negishi cross-coupling reactions, leading to efficient bond formation [].
  • Functional group compatibility: The presence of the chlorine atom allows for further functionalization of the resulting molecule through various reactions [].

Applications:

The ability of 2-chlorophenylzinc iodide to introduce a chlorophenyl group has led to its application in the synthesis of various complex molecules, including:

  • Pharmaceuticals: Development of new drugs and drug candidates [].
  • Functional materials: Synthesis of materials with specific electronic and optical properties [].
  • Natural products: Construction of complex natural product molecules found in nature [].

2-Chlorophenylzinc iodide is an organozinc compound characterized by its chemical formula C6H4ClZnI. It is a pale yellow to brownish liquid that is sensitive to moisture and air, requiring careful handling and storage under inert conditions. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions, where it acts as a nucleophile.

, primarily through its ability to form carbon-carbon bonds. One significant reaction is the Negishi cross-coupling reaction, where it reacts with organic halides to produce biaryl compounds. For instance, it can react with benzyl bromide to yield 2-chloro-1-benzylbenzene in a notable yield of 74% . Additionally, it can be involved in the formation of other complex organic structures through reactions with different electrophiles.

The synthesis of 2-chlorophenylzinc iodide typically involves the reaction of 2-chlorophenyl iodide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran. The general procedure includes:

  • Preparation of Zinc Reagent: Zinc metal is added to a solution of 2-chlorophenyl iodide in tetrahydrofuran.
  • Reaction Conditions: The mixture is stirred under inert atmosphere conditions (e.g., nitrogen or argon) to prevent moisture interference.
  • Isolation: After completion, the product can be isolated through standard extraction and purification techniques.

This method allows for the efficient production of 2-chlorophenylzinc iodide suitable for subsequent reactions .

2-Chlorophenylzinc iodide is primarily used in organic synthesis, particularly in:

  • Cross-Coupling Reactions: It is widely utilized in Negishi coupling reactions to synthesize biaryl compounds and other complex organic molecules.
  • Pharmaceutical Synthesis: Its ability to form carbon-carbon bonds makes it valuable in the development of pharmaceutical intermediates.
  • Material Science: It may also find applications in the development of advanced materials due to its organometallic properties.

Interaction studies involving 2-chlorophenylzinc iodide focus primarily on its reactivity with various electrophiles and its role as a nucleophile in cross-coupling reactions. The efficiency and selectivity of these interactions can be influenced by factors such as solvent choice, temperature, and the nature of the electrophile used. Understanding these interactions helps optimize synthetic routes in organic chemistry.

Several compounds share structural or functional similarities with 2-chlorophenylzinc iodide. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
2-Bromophenylzinc iodideSimilar organozinc structureReacts similarly but may have different yields
Phenylzinc iodideA simpler version without chlorineOften used as a benchmark for reactivity
4-Chlorophenylzinc iodideSimilar halogen substitutionOffers different regioselectivity in reactions

These compounds exhibit unique reactivity patterns and applications based on their substituents and structural features, making them valuable alternatives or complements to 2-chlorophenylzinc iodide in synthetic chemistry.

Dates

Modify: 2023-08-15

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